[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate
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Overview
Description
[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate typically involves a multi-step process. The initial step often includes the preparation of the trifluorohenicosa-pentaene backbone through a series of Wittig reactions, which are known for forming carbon-carbon double bonds. The reaction conditions usually involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
The subsequent step involves the esterification of the pentaene backbone with 2-(4-benzoylphenyl)propanoic acid. This esterification can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, facilitating its reaction with the alcohol group on the pentaene backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process might involve techniques such as column chromatography or recrystallization to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amides or thioesters.
Scientific Research Applications
[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of [(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate involves its interaction with specific molecular targets. The compound’s conjugated double bonds and trifluoromethyl group allow it to interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl group may also play a role in binding to active sites of proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- [(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-methylphenyl)propanoate
- [(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-chlorophenyl)propanoate
Uniqueness
The unique combination of the trifluoromethyl group and the benzoyl group in [(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate distinguishes it from similar compounds. This combination enhances its chemical stability and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C37H43F3O3 |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate |
InChI |
InChI=1S/C37H43F3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-34(37(38,39)40)43-36(42)30(2)31-26-28-33(29-27-31)35(41)32-23-20-19-21-24-32/h7-8,10-11,13-14,16-17,19-21,23-30H,3-6,9,12,15,18,22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,34-25+ |
InChI Key |
IIWSKSOUOHOUAY-LVWSLPETSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CC/C=C(\C(F)(F)F)/OC(=O)C(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCC=C(C(F)(F)F)OC(=O)C(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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